[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride
Overview
Description
[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl
Scientific Research Applications
[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information for “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” indicates that it is classified under GHS07, with the signal word "Warning" . It is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound should be handled with appropriate personal protective equipment, and any dust formation should be avoided .
Future Directions
The future directions for “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” and related compounds could involve further exploration of their biological activities and potential applications in medicine . For example, some indazole derivatives have shown promise in treating diseases related to tau proteins and kinase-related diseases .
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It has been suggested that certain indazole derivatives can regulate the expression of cyp1a1 by activating the ahr pathway . This suggests that [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride might interact with its targets and induce changes in their activity, leading to downstream effects.
Biochemical Pathways
Given the potential targets, it is likely that this compound affects pathways related to cell cycle regulation and volume regulation . The activation of the AHR pathway and the subsequent regulation of CYP1A1 expression could also be part of the affected biochemical pathways.
Result of Action
Certain indazole derivatives have shown antitumor activity against hep-g2 cells , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-methyl-1H-indazole-3-carbaldehyde with an amine source under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to form the desired amine.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indazole derivatives, which can be further utilized in various applications.
Comparison with Similar Compounds
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Properties
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGDUMVBMHPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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